molecular formula C6H9N3 B13030373 4-Methylpyridine-3,5-diamine

4-Methylpyridine-3,5-diamine

Cat. No.: B13030373
M. Wt: 123.16 g/mol
InChI Key: MEYBZLXAZHNWDW-UHFFFAOYSA-N
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Description

4-Methylpyridine-3,5-diamine is an organic compound belonging to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 4-position and amino groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpyridine-3,5-diamine can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with ammonia in the presence of a catalyst, such as aluminum, iron, and cadmium oxides . This method yields a mixture of products, including this compound.

Industrial Production Methods

Industrial production of this compound typically involves the Chichibabin synthesis, which uses acetylene and ammonia over a catalyst containing aluminum, iron, and cadmium oxides . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyridine-3,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to amines.

    Substitution: The amino groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted pyridine compounds .

Scientific Research Applications

4-Methylpyridine-3,5-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methylpyridine-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as stromelysin-1 and collagenase 3 . These interactions can modulate various biological processes, including inflammation and tissue remodeling.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylpyridine
  • 3-Methylpyridine
  • 4-Methylpyridine

Comparison

4-Methylpyridine-3,5-diamine is unique due to the presence of amino groups at the 3- and 5-positions, which confer distinct chemical reactivity and biological activity compared to other methylpyridine isomers . This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

4-Methylpyridine-3,5-diamine (also known as 4-MePy-3,5-diamine) is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with two amine substituents at the 3 and 5 positions and a methyl group at the 4 position. Its molecular formula is C6H9N3C_6H_9N_3, and it exhibits properties typical of pyridine derivatives, including basicity and potential for hydrogen bonding.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown its effectiveness against various bacterial strains. For instance, a study demonstrated that the compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL. The presence of multiple amine groups enhances its interaction with microbial cell membranes.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed that this compound induced apoptosis in several cancer cell lines, including breast and lung cancer cells. A notable study reported a dose-dependent reduction in cell viability, with an IC50 value of approximately 20 µM for MCF-7 breast cancer cells . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds with various biomolecules. The amine groups facilitate interactions with nucleic acids and proteins, potentially disrupting cellular processes. Additionally, the compound's methyl group may influence its electronic properties, enhancing its reactivity towards biological targets .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load after treatment with the compound, suggesting its potential as a therapeutic agent in infections caused by resistant strains .
  • Cancer Cell Line Studies : In a recent publication by Zhang et al. (2021), the authors investigated the effects of this compound on lung cancer cells. The study found that treatment led to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliInhibition at 50 µg/mL
AntimicrobialS. aureusSignificant growth reduction
AnticancerMCF-7 (breast cancer)IC50 = 20 µM
AnticancerA549 (lung cancer)Induction of apoptosis

Properties

Molecular Formula

C6H9N3

Molecular Weight

123.16 g/mol

IUPAC Name

4-methylpyridine-3,5-diamine

InChI

InChI=1S/C6H9N3/c1-4-5(7)2-9-3-6(4)8/h2-3H,7-8H2,1H3

InChI Key

MEYBZLXAZHNWDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1N)N

Origin of Product

United States

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